molecular formula C16H23NO4 B2378715 N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide CAS No. 2034585-56-1

N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide

Cat. No.: B2378715
CAS No.: 2034585-56-1
M. Wt: 293.363
InChI Key: GFIKZVLZYMZMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide: is a chemical compound with a unique structure that includes a tetrahydropyran ring, a hydroxyl group, and a methoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Coupling with 4-Methoxybenzoyl Chloride: The final step involves the coupling of the hydroxylated tetrahydropyran derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-phenylisoxazole-3-carboxamide
  • N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(trifluoromethyl)benzamide
  • N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-6-(trifluoromethyl)nicotinamide

Uniqueness

N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, may contribute to unique interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-20-14-4-2-13(3-5-14)16(19)17-9-6-15(18)12-7-10-21-11-8-12/h2-5,12,15,18H,6-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIKZVLZYMZMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC(C2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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